- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

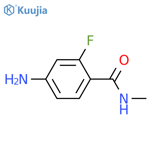

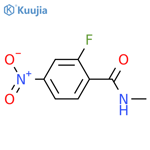

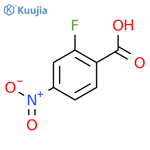

Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)

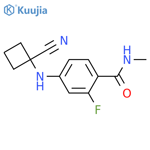

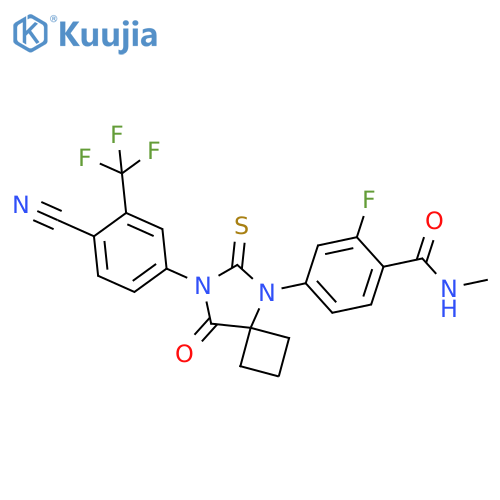

915087-27-3 structure

Nom du produit:Depyridinyl Phenyl Apalutamide

Numéro CAS:915087-27-3

Le MF:C22H16F4N4O2S

Mégawatts:476.446657180786

CID:1964449

PubChem ID:11957756

Depyridinyl Phenyl Apalutamide Propriétés chimiques et physiques

Nom et identifiant

-

- 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

- AGN-PC-00IQXK

- CHEMBL1082410

- RD 162

- PB21237

- 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE

- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)

- N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide

- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide

- BCP27723

- RD162;RD-162

- RD162

- AKOS027338696

- CS-0034409

- DTXSID301337376

- NCGC00263137-01

- 915087-27-3

- Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-

- N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide

- RD-162

- TS-08197

- HY-111145

- SCHEMBL547156

- DA-57363

- 5ZE6THH5VF

- SMR004701383

- NCGC00263137-02

- Depyridinyl Phenyl Apalutamide

- MLS006010318

-

- MDL: MFCD17392574

- Piscine à noyau: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)

- La clé Inchi: JPQFGMYHKSKKGW-UHFFFAOYSA-N

- Sourire: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1

Propriétés calculées

- Qualité précise: 476.09300959g/mol

- Masse isotopique unique: 476.09300959g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 33

- Nombre de liaisons rotatives: 5

- Complexité: 883

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.7

- Surface topologique des pôles: 109Ų

Propriétés expérimentales

- Dense: 1.55

Depyridinyl Phenyl Apalutamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-5mg |

RD162 |

915087-27-3 | 98% | 5mg |

¥1328.00 | 2023-09-09 | |

| Chemenu | CM139720-250mg |

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide |

915087-27-3 | 97% | 250mg |

$1122 | 2021-08-05 | |

| Axon Medchem | 1532-25 mg |

RD 162 |

915087-27-3 | 98% | 25mg |

€500.00 | 2023-07-10 | |

| TRC | D356845-1mg |

Depyridinyl Phenyl Apalutamide |

915087-27-3 | 1mg |

$ 106.00 | 2023-09-07 | ||

| TRC | D356845-2.5mg |

Depyridinyl Phenyl Apalutamide |

915087-27-3 | 2.5mg |

$ 236.00 | 2023-09-07 | ||

| Axon Medchem | 1532-5 mg |

RD 162 |

915087-27-3 | 98% | 5mg |

€125.00 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-10mg |

RD162 |

915087-27-3 | 98% | 10mg |

¥2380.00 | 2023-09-09 | |

| 1PlusChem | 1P00H1TH-10mg |

N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |

915087-27-3 | 99% | 10mg |

$313.00 | 2025-02-27 | |

| MedChemExpress | HY-111145-10mg |

RD162 |

915087-27-3 | 99.69% | 10mg |

¥2500 | 2024-07-20 | |

| MedChemExpress | HY-111145-1mg |

RD162 |

915087-27-3 | 99.69% | 1mg |

¥500 | 2024-07-20 |

Depyridinyl Phenyl Apalutamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Water ; 15 min, 21 °C; 1 h, 21 °C

2.1 Solvents: Dimethylformamide ; 16 h, 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

2.1 Solvents: Dimethylformamide ; 16 h, 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Chromium trioxide , Periodic acid Solvents: Acetonitrile ; 1 h, rt

2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C

2.2 1 h, -5 °C

3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux

4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

5.1 Solvents: Dimethylformamide ; 16 h, 80 °C

5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C

2.2 1 h, -5 °C

3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux

4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

5.1 Solvents: Dimethylformamide ; 16 h, 80 °C

5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 16 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Méthode de production 4

Conditions de réaction

1.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

2.1 Solvents: Dimethylformamide ; 16 h, 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

2.1 Solvents: Dimethylformamide ; 16 h, 80 °C

2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Méthode de production 5

Conditions de réaction

1.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux

2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

3.1 Solvents: Dimethylformamide ; 16 h, 80 °C

3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

3.1 Solvents: Dimethylformamide ; 16 h, 80 °C

3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Méthode de production 6

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C

1.2 1 h, -5 °C

2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux

3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

4.1 Solvents: Dimethylformamide ; 16 h, 80 °C

4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

1.2 1 h, -5 °C

2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux

3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C

4.1 Solvents: Dimethylformamide ; 16 h, 80 °C

4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C

Référence

- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC), Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Depyridinyl Phenyl Apalutamide Raw materials

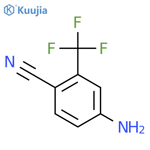

- 4-Amino-2-(trifluoromethyl)benzonitrile

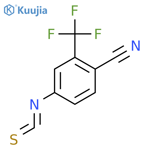

- 4-Cyano-3-trifluoromethylphenylisothiocyanate

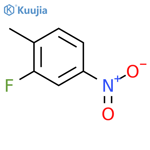

- 2-Fluoro-4-nitrobenzoic acid

- Cyclobutanone

- 2-fluoro-1-methyl-4-nitro-benzene

- 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide

- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

- 4-Amino-2-fluoro-N-methylbenzamide

Depyridinyl Phenyl Apalutamide Preparation Products

Depyridinyl Phenyl Apalutamide Littérature connexe

-

R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746

915087-27-3 (Depyridinyl Phenyl Apalutamide) Produits connexes

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

Fournisseurs recommandés

atkchemica

(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureté:99%

Quantité:50mg

Prix ($):467.0